molecular formula C13H19N3O3S B7411916 1-(3-Pyridin-4-ylpropanoyl)piperidine-3-sulfonamide

1-(3-Pyridin-4-ylpropanoyl)piperidine-3-sulfonamide

Cat. No.: B7411916
M. Wt: 297.38 g/mol
InChI Key: KCIPWHOGDIZCDI-UHFFFAOYSA-N
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Description

1-(3-Pyridin-4-ylpropanoyl)piperidine-3-sulfonamide is a compound that features a piperidine ring, a pyridine ring, and a sulfonamide group. These structural elements are significant in medicinal chemistry due to their presence in various pharmacologically active molecules. The compound’s unique structure allows it to interact with biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Pyridin-4-ylpropanoyl)piperidine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the acylation of piperidine with 3-pyridin-4-ylpropanoic acid, followed by sulfonation to introduce the sulfonamide group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of automated systems can enhance the efficiency and consistency of the synthesis, ensuring that the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Pyridin-4-ylpropanoyl)piperidine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(3-Pyridin-4-ylpropanoyl)piperidine-3-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with enzymes and receptors.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders and cancers.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Pyridin-4-ylpropanoyl)piperidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-(3-Pyridin-4-ylpropanoyl)piperidine-3-sulfonamide is unique due to its combination of a piperidine ring, a pyridine ring, and a sulfonamide group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1-(3-pyridin-4-ylpropanoyl)piperidine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c14-20(18,19)12-2-1-9-16(10-12)13(17)4-3-11-5-7-15-8-6-11/h5-8,12H,1-4,9-10H2,(H2,14,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIPWHOGDIZCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC2=CC=NC=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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